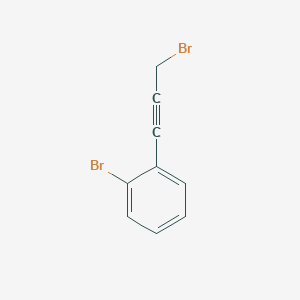
1-BROMO-2-(3-BROMOPROP-1-YN-1-YL)BENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H6Br2. It is a brominated derivative of benzene, featuring a bromopropynyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(prop-1-yn-1-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of bromine atoms to the alkyne and benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of automated systems can also reduce the risk of handling hazardous bromine reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a solvent like ethanol or water.
Coupling: Palladium catalysts (PdCl2 or Pd(PPh3)4) and copper iodide (CuI) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of phenols or anilines.
Coupling: Formation of extended alkyne or alkene derivatives.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-bromo-2-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific application. In biological systems, it can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-2-(prop-1-yn-1-yl)benzene: Lacks the additional bromine atom on the propynyl group, resulting in different reactivity and applications.
1-Bromo-2-(3-chloroprop-1-yn-1-yl)benzene: Contains a chlorine atom instead of a bromine atom, which can affect its chemical properties and reactivity.
1-Bromo-2-(3-iodoprop-1-yn-1-yl)benzene:
The unique structure of this compound, with two bromine atoms, provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1-bromo-2-(3-bromoprop-1-ynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMBQBHXXQGYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2595828.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)
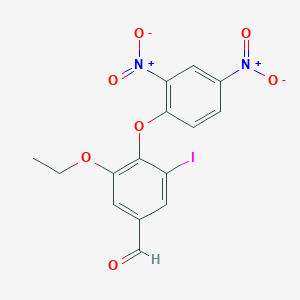

![N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B2595834.png)
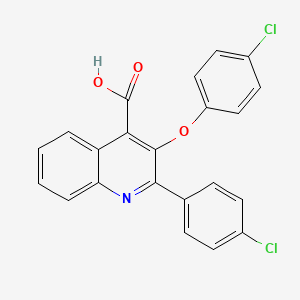
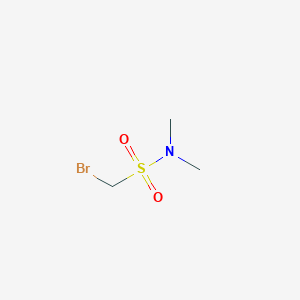
![3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2595838.png)
![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)
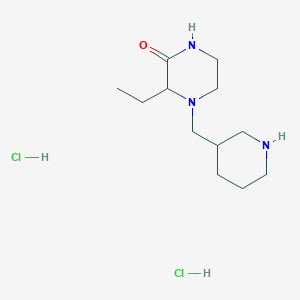
![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)
![Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2595845.png)
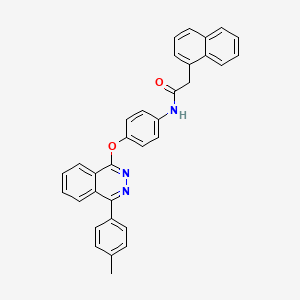
![3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one](/img/structure/B2595850.png)
